![molecular formula C19H18F3NO2 B6385098 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1261889-56-8](/img/structure/B6385098.png)
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, or 5-PCTFP, is a synthetic compound with a wide range of scientific and industrial applications. It is a member of the piperidine family of compounds, which are characterized by their nitrogen-containing heterocyclic rings. 5-PCTFP has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been used in a number of laboratory experiments to study its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-PCTFP has been studied in a number of scientific research applications. It has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been used in a number of laboratory experiments to study its biochemical and physiological effects. It has also been used to study the effects of environmental pollutants on human health and to develop new treatments for diseases.
Wirkmechanismus
The exact mechanism of action of 5-PCTFP is not yet fully understood. However, it is thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It is also believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In addition, it is thought to act as an anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects
5-PCTFP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals. In addition, it has been found to inhibit the growth of cancer cells and to induce apoptosis. It has also been found to reduce the activity of enzymes involved in the metabolism of drugs and to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 5-PCTFP is relatively easy and cost-effective, making it an ideal compound for laboratory experiments. In addition, its anti-inflammatory, anti-oxidant, and anti-cancer activities make it a useful compound for studying a variety of biological processes. However, it is important to note that its effects on humans and animals have not been extensively studied and its long-term safety is not yet known.
Zukünftige Richtungen
The potential future directions for 5-PCTFP are numerous. Further research is needed to better understand its mechanism of action and its effects on humans and animals. In addition, its potential applications in the development of new treatments for diseases should be explored. Finally, its potential uses in the study of environmental pollutants and their effects on human health should also be investigated.
Synthesemethoden
The synthesis of 5-PCTFP begins with the reaction of 4-chloro-3-trifluoromethylphenol and piperidine-1-carbonyl chloride. This reaction is catalyzed by a base and yields 5-[4-(piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol in high yields. The reaction has been optimized to use a low catalyst loading and short reaction times, making it a cost-effective and efficient method for the synthesis of 5-PCTFP.
Eigenschaften
IUPAC Name |
[4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)16-10-15(11-17(24)12-16)13-4-6-14(7-5-13)18(25)23-8-2-1-3-9-23/h4-7,10-12,24H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYCKMXQKHZUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686768 |
Source


|
| Record name | [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol | |
CAS RN |
1261889-56-8 |
Source


|
| Record name | [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



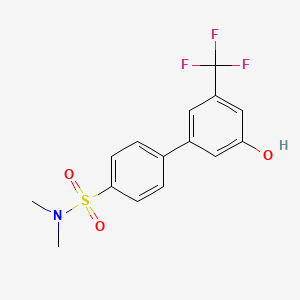
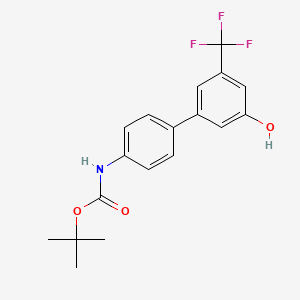
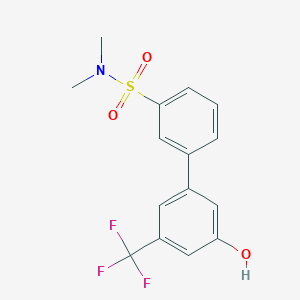
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)
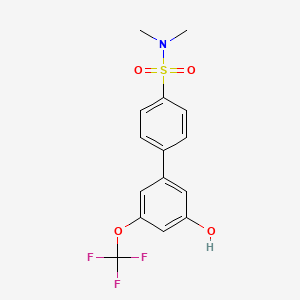
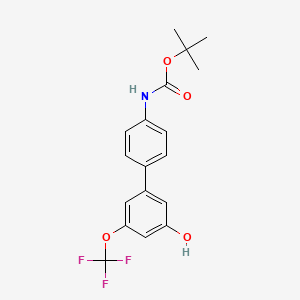
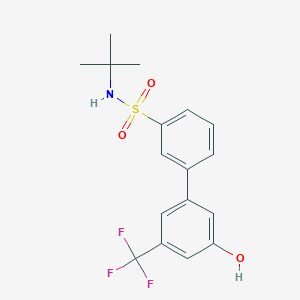
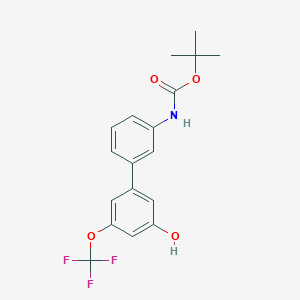
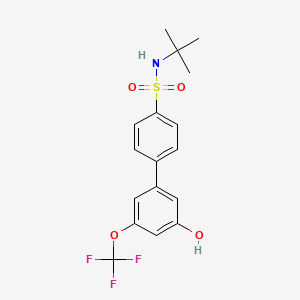
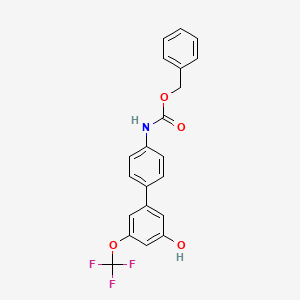
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385133.png)